molecular formula C18H15NO3 B5629818 N-(2-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(2-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B5629818
M. Wt: 293.3 g/mol
InChI Key: XYTDQVALAZLQRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, including N-(2-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide, often involves multi-step chemical processes that are optimized for efficiency and yield. One method involves a metal-free C–C/C–O bond formation catalyzed by polystyrene-supported p-toluenesulfonic acid (PS-PTSA) in an eco-friendly and efficient manner, highlighting the adaptability of synthesis strategies to environmental concerns and the need for high-purity products (Jadhav et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including the specified compound, demonstrates a planar configuration that is crucial for their chemical reactivity and interaction with biological systems. Studies on similar compounds reveal that they exhibit anti conformations with respect to the C—N rotamer of the amide and with cis geometries, contributing to their stability and reactivity (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the reaction mechanisms often involve nucleophilic substitutions and condensation reactions, which are pivotal in the synthesis of complex organic molecules. These reactions are influenced by the molecular structure, particularly the electron distribution and functional groups present in the chromene core (Dekamin et al., 2013).

Physical Properties Analysis

The physical properties of N-(2-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The crystalline nature of similar compounds has been documented, providing insights into their stability, solubility, and potential applications in material science and pharmaceuticals (Reis et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 2-ethylphenyl isocyanate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

N-(2-ethylphenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-14(12)19-18(21)17-11-15(20)13-8-4-6-10-16(13)22-17/h3-11H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTDQVALAZLQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

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